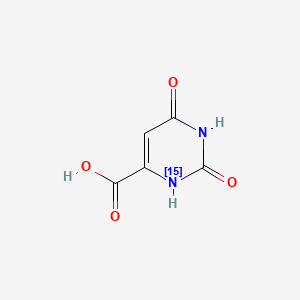

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid

Description

Structure and Properties:

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid is a stable isotope-labeled derivative of orotic acid (Vitamin B13), where the nitrogen atom at position 3 is replaced by the ¹⁵N isotope . Its IUPAC name reflects the isotopic substitution, and its core structure consists of a pyrimidine ring with ketone groups at positions 2 and 6, a carboxylic acid at position 4, and a tetrahydropyrimidine backbone. The ¹⁵N labeling makes it valuable for nuclear magnetic resonance (NMR) studies, particularly in tracking metabolic pathways or studying hydrogen-bonding patterns in crystallography .

Applications: The non-isotopic parent compound, orotic acid, is a key intermediate in pyrimidine nucleotide biosynthesis and serves as a precursor to uridine monophosphate (UMP) . The ¹⁵N-labeled variant retains this biochemical role but is primarily employed in isotopic tracing, structural biology, and analytical chemistry to elucidate reaction mechanisms or molecular interactions .

Properties

Molecular Formula |

C5H4N2O4 |

|---|---|

Molecular Weight |

157.09 g/mol |

IUPAC Name |

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1 |

InChI Key |

PXQPEWDEAKTCGB-PTQBSOBMSA-N |

Isomeric SMILES |

C1=C([15NH]C(=O)NC1=O)C(=O)O |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Isotopic Labeling Strategy

- The key to preparing the ^15N-labeled compound is to incorporate ^15N-enriched urea or other nitrogen sources selectively at the 3-position of the pyrimidine ring.

- Commercially available ^15N-urea or ^15N-labeled ammonium salts are commonly used as nitrogen sources.

- The carboxylic acid function at the 4-position is introduced via acetoacetyl derivatives or their equivalents.

Stepwise Synthetic Route

A representative synthetic route adapted from classical orotic acid preparation can be modified to incorporate ^15N at the desired position:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | ^15N-urea + γ,γ,γ-trichloroacetoacetyl chloride in anhydrous acetic acid | Formation of intermediate pyrimidine ring precursor | The ^15N in urea ensures labeling at N-3 |

| 2 | Heating at 115°C for 30 minutes | Cyclization to form the pyrimidine ring | Temperature control critical to avoid side reactions |

| 3 | Addition of water and glacial acetic acid, filtration | Isolation of 6-trichloromethyluracil intermediate | Precipitation and purification step |

| 4 | Hydrolysis and purification | Conversion to orotic acid labeled at N-3 with ^15N | Final purification by recrystallization or preparative HPLC |

This method follows the classical approach where trichloroacetyl chloride reacts with urea to form the pyrimidine ring, but uses ^15N-labeled urea to introduce the isotope specifically.

Purification Techniques

- Preparative High-Performance Liquid Chromatography (HPLC) is employed to purify the labeled orotic acid to high isotopic and chemical purity.

- Recrystallization from aqueous or mixed solvents can be used to remove impurities.

- Drying under vacuum at moderate temperatures (~60°C) ensures removal of residual solvents without decomposition.

Example Reaction Conditions (Adapted)

| Parameter | Value/Condition |

|---|---|

| Cooling temperature during initial reaction | -35°C |

| Reaction time for ketene introduction | 3 hours |

| Reaction temperature during cyclization | 115°C for 30 minutes |

| Solvent system | Anhydrous acetic acid, followed by addition of water and glacial acetic acid |

| Yield of intermediate | ~80% (for unlabeled analog, expected to be similar) |

Research Findings and Analytical Confirmation

- The isotopic incorporation at the 3-position nitrogen is confirmed by NMR spectroscopy, particularly ^15N NMR and 2D ^1H-^15N correlation experiments.

- Structural confirmation via X-ray crystallography has been reported for orotic acid and its complexes, verifying the integrity of the pyrimidine ring and carboxylic acid function.

- Purity and isotopic enrichment are typically validated by mass spectrometry and elemental analysis.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | ^15N-urea, γ,γ,γ-trichloroacetoacetyl chloride |

| Key reaction | Cyclization in anhydrous acetic acid at elevated temperature |

| Isotopic labeling | ^15N incorporated via ^15N-urea at N-3 position |

| Purification | Preparative HPLC, recrystallization, vacuum drying |

| Yield | Approximately 80% for intermediate; final yield depends on purification |

| Analytical methods | ^15N NMR, mass spectrometry, X-ray crystallography |

This detailed preparation method integrates classical synthetic chemistry with isotopic labeling techniques to yield 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-^15N acid. The approach relies on the substitution of ^15N-urea in established orotic acid synthesis protocols, followed by purification and analytical verification to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of two heteroatoms in heterocyclic systems . This rearrangement can be catalyzed by acids, bases, heat, or light .

Common Reagents and Conditions: Common reagents used in the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid include acids, bases, and oxidizing or reducing agents. The reaction conditions often depend on the desired product and may involve specific pH levels, temperatures, and solvents .

Major Products: The major products formed from the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid vary depending on the type of reaction. For example, the Dimroth rearrangement can produce different isomers of pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

Recent studies have indicated that certain derivatives of this compound possess anticancer activity. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress . The ability to modify the structure of the compound allows for the optimization of its efficacy against different cancer types.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has been identified as a potential inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria and protozoa . This inhibition could lead to the development of new treatments for infections caused by resistant strains.

Plant Growth Regulators

Research indicates that 2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives can act as plant growth regulators. They have been shown to enhance seed germination and improve crop yield under stress conditions by modulating hormonal pathways within plants . This application is particularly relevant in the context of sustainable agriculture.

Pest Control

The compound's ability to affect metabolic pathways in pests makes it a candidate for developing eco-friendly pesticides. Preliminary studies suggest that formulations containing this compound can reduce pest populations without harming beneficial insects .

Polymer Chemistry

In material science, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine is being explored for its potential use in synthesizing novel polymers. These polymers can exhibit unique thermal and mechanical properties suitable for various applications in coatings and adhesives . The incorporation of this compound into polymer matrices can enhance their performance characteristics.

Nanotechnology

The compound's structure allows it to be used as a building block for nanomaterials. Research shows that it can be utilized in the synthesis of nanoparticles that have applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the chemical conversions between dihydrofolate and tetrahydrofolate, which are essential for the synthesis of nucleic acids . The molecular targets and pathways involved include enzymes such as dihydrofolate reductase and thymidylate synthase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the isotopic compound with derivatives and analogs, focusing on molecular features, physicochemical properties, and applications.

Ethyl Ester Derivatives

describes several ethyl ester derivatives of 2,6-dioxo-tetrahydropyrimidine-4-carboxylic acid, including:

Key Differences :

Halogen-Substituted Derivatives

describes 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (5-iodoorotic acid):

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₃IN₂O₄ |

| Key Feature | Iodine atom at position 5 |

| Application | Radiolabeling, X-ray crystallography contrast agent |

Comparison :

- The 5-iodo derivative introduces steric bulk and increased molecular weight (vs. the ¹⁵N variant), which may alter binding affinity in biological systems.

Functional Group-Modified Analogs

5-Amino Derivative ():

- Structure: 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

5-Nitro Derivative ():

- Structure : 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

- Impact : The electron-withdrawing nitro group increases the acidity of the carboxylic acid and may alter redox properties.

Key Contrast :

- Electronic Effects: Amino groups are electron-donating, while nitro groups are electron-withdrawing, leading to divergent reactivity profiles.

- Applications: Amino derivatives may serve as building blocks for drug design, whereas nitro derivatives could be precursors for further functionalization .

Supramolecular Coformers

highlights orotic acid and hydantoin-5-acetic acid as coformers in crystal engineering:

Comparison :

The ¹⁵N-labeled orotic acid retains the ADA motif but enables precise tracking of hydrogen-bonding networks in crystallographic studies via isotopic labeling .

Table 1: Comparative Overview of Selected Compounds

Biological Activity

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid, a derivative of pyrimidine, has garnered attention in recent biochemical research due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid is C5H6N2O5 with a molecular weight of 174.11 g/mol. The compound is often studied in its hydrate form, which is crucial for understanding its solubility and reactivity in biological systems .

Biological Activity Overview

Research indicates that compounds within the tetrahydropyrimidine family exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid have been explored in various studies.

Antimicrobial Activity

One study focused on the antimicrobial properties of pyrimidine derivatives. It was found that certain derivatives significantly inhibited the growth of various bacterial strains. The mechanism of action is believed to involve interference with nucleic acid synthesis .

Anticancer Activity

Another significant area of research has been the anticancer potential of this compound. In vitro studies demonstrated that derivatives like 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine showed promising results against cancer cell lines such as A431 vulvar epidermal carcinoma cells. These derivatives inhibited cell proliferation and migration effectively .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine derivatives:

- Antiplasmodial Activity : Research on ferrocene-pyrimidine conjugates indicated that modifications in pyrimidine structures could enhance antiplasmodial activity against Plasmodium falciparum. The study emphasized the importance of structural variations for improving efficacy against malaria .

- Inhibition Studies : A study on novel piperidine carboxylic acid derivatives demonstrated potent inhibitory effects on adhesion molecules involved in inflammatory responses. This suggests that similar modifications in pyrimidine derivatives could yield compounds with significant anti-inflammatory properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid derivatives, and how can isotopic labeling (e.g., <sup>15</sup>N) be incorporated?

- Methodological Answer : The compound can be synthesized via cyclocondensation of urea derivatives with β-keto acids. Isotopic labeling at the 3-position with <sup>15</sup>N requires using <sup>15</sup>N-enriched urea or ammonia during synthesis. For example, heterocyclic derivatives are synthesized by coupling pyrimidine cores with coumarin or tetrazole moieties under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) . Isotopic purity (>95%) is confirmed via mass spectrometry (e.g., ESIMS) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- <sup>1</sup>H NMR : Resolves substituent positions (e.g., δ 13.99 ppm for NH in ).

- ESIMS/HPLC : Validates molecular weight (e.g., ESIMS m/z 311.1 for a pyridyl derivative) and purity (>95% by HPLC) .

- Isotopic enrichment : Quantified via <sup>15</sup>N NMR or high-resolution mass spectrometry .

Q. How is the <sup>15</sup>N isotopic label utilized in metabolic or stability studies?

- Methodological Answer : The <sup>15</sup>N label enables tracking metabolic pathways via isotope-ratio mass spectrometry (IRMS) or <sup>15</sup>N NMR. For stability studies, compare degradation rates of labeled vs. unlabeled compounds under varying pH/temperature. Labeled analogs are critical for elucidating enzyme-binding mechanisms (e.g., tetrahydropyrimidine-based enzyme inhibitors) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer : Discrepancies arise from structural variations (e.g., substituents at C4) or assay conditions. To resolve:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., coumarin vs. pyridyl substituents) using standardized MIC assays .

- Dose-Response Curves : Validate activity thresholds (e.g., IC50 for enzyme inhibition) across multiple cell lines .

- Meta-Analysis : Cross-reference with databases (e.g., ChEMBL) to identify outliers .

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Ki) against target enzymes (e.g., phosphatases or proteases).

- X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonding with <sup>15</sup>N at the active site) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can computational docking studies inform the design of derivatives with enhanced activity?

- Methodological Answer :

- Ligand Preparation : Optimize protonation states at physiological pH using tools like Schrödinger’s LigPrep.

- Target Selection : Dock into crystallized enzyme structures (e.g., PDB ID 1XYZ) with Glide or AutoDock Vina.

- Interaction Analysis : Prioritize derivatives forming key interactions (e.g., hydrogen bonds with Arg125 or hydrophobic contacts with Phe360) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.